molecular formula C16H13ClN2O3S2 B2859414 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896299-70-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2859414
CAS No.: 896299-70-0
M. Wt: 380.86
InChI Key: FOOAZEZPDMRXRH-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzothiazole derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Specifically, compounds incorporating a benzothiazole scaffold, similar to this one, have been identified as promising frameworks in the design of novel anticancer agents . Research indicates that such hybrids can function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, particularly for cancers like breast cancer . The molecular design of this compound, which features a benzothiazole core linked to a (methylsulfonyl)benzamide group, is analogous to structures developed for targeted therapy. This structural motif is engineered to potentially inhibit EGFR and its downstream signaling pathways, such as PI3K/AKT/mTOR, which are crucial for controlling cell proliferation and survival . Researchers can investigate this compound for its potential efficacy and mechanism of action in various biological assays.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-12(17)6-7-13-14(9)18-16(23-13)19-15(20)10-4-3-5-11(8-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOAZEZPDMRXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Introduction of various functional groups at specific positions on the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Benzothiazole Derivatives

Substitution Patterns on the Benzothiazole Ring
  • : Compounds such as N-(2-(benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m) and N-(2-(benzo[d]thiazol-2-yl)-5-methylphenyl)benzamide (3n) feature methyl substituents on the phenyl ring attached to the benzothiazole. These analogues exhibit lower melting points (106–181°C) compared to the target compound, likely due to reduced molecular rigidity and weaker intermolecular forces from the absence of a sulfonyl group .
  • : Derivatives like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (97) incorporate sulfonamide-linked heterocycles (e.g., isoxazole), which introduce additional hydrogen-bonding sites. This contrasts with the target compound’s methylsulfonyl group, which lacks such hydrogen-bond donors .
Role of Electron-Withdrawing Groups
  • : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrates how chloro and fluoro substituents enhance electrophilicity and stabilize intermolecular hydrogen bonds (e.g., N–H⋯N and C–H⋯F interactions). The target compound’s chloro and methylsulfonyl groups likely confer similar stabilization but with distinct steric and electronic profiles .

Benzamide Modifications

Sulfonyl vs. Sulfamoyl Groups
  • : Compounds 51–55 contain sulfamoyl (-SO2NH-) linkages between the benzamide and triazine rings.
  • : 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) shares the methylsulfonyl-benzamide motif with the target compound but replaces the benzo[d]thiazole with a pyridinyl-thiazole.
Heterocyclic Attachments
  • : Derivatives like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) integrate pyridine and thiadiazole rings, which introduce π-π stacking and dipole interactions absent in the target compound. Such modifications may enhance solubility but reduce thermal stability .

Physicochemical and Structural Data

Table 1: Comparative Physicochemical Properties

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound Benzo[d]thiazole + benzamide 5-Cl, 4-CH3, 3-SO2CH3 Not reported Expected C=O (1670–1700 cm⁻¹), SO2 asym/sym (1350, 1150 cm⁻¹)
3m () Benzo[d]thiazole + benzamide 4-CH3 (phenyl) 181 1H NMR: δ 7.2–8.1 (Ar-H), 2.4 (CH3)
51 () Benzamide + triazine 3-F, SO2NH- 266–268 IR: 1605 cm⁻¹ (C=O), 1340 cm⁻¹ (SO2)
9a () Thiazole + benzamide 3-SO2CH3, pyridin-3-yl Not reported LC-MS: m/z 348 (M+)

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a novel compound belonging to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S, with a molecular weight of 300.76 g/mol. The compound features a thiazole ring fused with a benzene moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-4-methylbenzo[d]thiazole with methylsulfonyl chloride in the presence of a suitable base. The reaction conditions and purification methods can vary based on the desired yield and purity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results indicate that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, studies show that similar compounds can inhibit the proliferation of A431 (human epidermoid carcinoma) and A549 (lung cancer) cells with IC50 values in the low micromolar range. The proposed mechanism involves apoptosis induction and cell cycle arrest:

Cell Line IC50 (µM) Mechanism
A4312.5Apoptosis induction
A5493.0Cell cycle arrest

The ability of these compounds to modulate signaling pathways related to apoptosis suggests their potential as anticancer agents .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro studies indicate that they can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests that this compound may have therapeutic potential in inflammatory diseases .

Case Studies

  • Antibacterial Study : A study conducted on various benzothiazole derivatives found that those with a chloro substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This supports the hypothesis that halogenation increases lipophilicity and membrane permeability, leading to improved antimicrobial efficacy .
  • Anticancer Evaluation : In a comparative study involving multiple benzothiazole derivatives, this compound was shown to outperform several known anticancer agents in terms of cytotoxicity against A431 cells, indicating its potential for further development as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sulfonylation and amidation. For example, thiazole derivatives are often synthesized via cyclization using Lawesson’s reagent, and subsequent sulfonyl group introduction requires oxidative chlorination . Purity optimization involves:

  • Chromatographic purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .
  • Recrystallization : Methanol or ethanol as solvents to remove impurities .
  • Reaction monitoring : TLC or HPLC to track intermediates and final product .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide bond formation .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and identifies side products .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Anticancer screening : NCI-60 cell line panel to evaluate cytotoxicity and IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or inflammatory enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Use coupling agents (e.g., HATU, DCC) for amide bond formation, reducing side reactions .
  • Temperature control : Low temperatures (0–5°C) during sulfonyl chloride formation prevent decomposition .
  • Time optimization : Extended reaction times (12–24 hrs) for cyclization steps improve thiazole ring stability .

Q. How can contradictions in biological activity data across different studies be resolved?

  • Orthogonal assays : Cross-validate antimicrobial results with disk diffusion and time-kill assays to confirm activity .
  • Structural analogs : Compare activity of chloro- vs. bromo-substituted derivatives to identify substituent-dependent trends .
  • Target engagement studies : Use surface plasmon resonance (SPR) to directly measure binding affinity to suspected targets (e.g., PFOR enzyme) .

Q. What computational methods are effective for elucidating the mechanism of action?

  • Molecular docking : Predict binding modes to enzymes like PFOR or kinases using AutoDock Vina .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. How do modifications to the benzothiazole or sulfonyl groups affect biological activity?

  • Substituent position : 6-Nitro substitution on benzothiazole enhances anticancer activity but reduces solubility .
  • Sulfonyl group : Methylsulfonyl improves metabolic stability compared to ethylsulfonyl, as shown in pharmacokinetic studies .
  • Halogen effects : 5-Chloro substitution increases antimicrobial potency over fluoro analogs due to enhanced electrophilicity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC over 24 hrs .
  • Plasma stability : Measure half-life in human plasma using LC-MS to predict in vivo performance .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles for storage recommendations .

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